BenchChemオンラインストアへようこそ!

216862-58-7

Epitope Mapping HLA Restriction T Cell Immunology

CAS 216862-58-7 (CEF14) is the definitive HLA-A*24:02-restricted EBV Rta epitope, critical for accurate CD8+ T-cell monitoring in HLA-A24-positive donors. Substitution with other EBV epitopes invalidates experimental models due to strict HLA restriction. Essential for IFN-γ release assays (ELISPOT/ICS), T-cell expansion for adoptive therapy research in EBV-associated malignancies, and as a validated positive control component in CEF peptide pools.

Molecular Formula C₅₅H₈₁N₁₃O₁₈S
Molecular Weight 1244.37
CAS No. 216862-58-7
Cat. No. B612716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name216862-58-7
CAS216862-58-7
Molecular FormulaC₅₅H₈₁N₁₃O₁₈S
Molecular Weight1244.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: CAS 216862-58-7 (CEF14, EBV Rta Protein 28-37) – HLA-A24-Restricted Immunodominant Peptide Epitope


CAS 216862-58-7 corresponds to CEF14, also known as EBV Rta Protein (28-37) or the BRLF1-derived peptide DYCNVLNKEF [1]. It is a synthetic, linear decapeptide with a molecular formula of C₅₅H₈₁N₁₃O₁₈S and a molecular weight of 1244.37 g/mol . This compound is the immunodominant HLA-A24-restricted cytotoxic T lymphocyte (CTL) epitope derived from the immediate-early transactivator Rta (BRLF1) of the Epstein-Barr virus (EBV), mapping to amino acid positions 28–37 [1]. Its defined sequence and immunogenicity make it a critical reagent for studying EBV-specific cellular immunity and for use as a positive control in T cell functional assays.

Critical Differentiation: Why HLA Restriction Precludes Generic Substitution of CAS 216862-58-7 in T Cell Assays


Generic substitution of this peptide with other EBV-derived or Rta-derived epitopes is not scientifically valid due to its highly specific HLA restriction. The T cell response is entirely dependent on the precise peptide-MHC interaction; therefore, using an epitope restricted by a different HLA allele (e.g., HLA-B18 or HLA-A11) will fail to stimulate the intended HLA-A24-restricted CD8+ T cell population [1]. This specificity is paramount for accurate immune monitoring, epitope mapping, and the development of targeted immunotherapies, where the patient or donor HLA type is a critical variable [1]. Procurement of CAS 216862-58-7 ensures the experimental model accurately reflects the defined HLA-A*24:02-restricted response, avoiding the confounding data generated by cross-reactive or mismatched peptide-MHC complexes.

Quantitative Differentiation Evidence: CAS 216862-58-7 vs. Closest Analogs


HLA Restriction Specificity: Defined HLA-A*24:02 Allele Restriction vs. Other EBV Rta-Derived Epitopes

This peptide is restricted to the HLA-A*24:02 allele, while other CTL epitopes identified within the same Rta protein are restricted to different HLA alleles. Specifically, a second epitope in the same region of Rta (residues 25 to 39) is restricted by HLA-B18, and another minimal epitope (ATIGTAMYK) is restricted by HLA-A11 [1]. This differential HLA restriction is the primary determinant of its utility in a given donor or patient sample.

Epitope Mapping HLA Restriction T Cell Immunology EBV Research

Functional Validation: Quantitative Positivity in Standardized T Cell Assays (IEDB Curated Data)

Curated experimental data in the Immune Epitope Database (IEDB) confirms the functional activity of this peptide. It demonstrates a 100% positive response rate (4 out of 4 assays) in IFN-γ release assays and a 100% positive response rate (2 out of 2 assays) in cytotoxicity assays [1]. This quantitative track record of positive validation in key T cell functional assays provides a high-confidence baseline for experimental design.

Immunoassay IFN-γ Release Cytotoxicity ELISPOT

Molecular Identity and Quality Control: Verified Peptide Sequence and Purity for Reproducible Results

The defined molecular identity of this peptide (sequence: H-DYCNVLNKEF-OH; M.W. 1244.37) allows for rigorous quality control and batch-to-batch consistency, which is critical for longitudinal studies and cross-lab reproducibility [1]. Unlike complex protein mixtures or poorly characterized biological extracts, this synthetic peptide is provided with a defined purity level (e.g., >90% as verified by HPLC-MS) by reputable vendors [1]. This ensures that observed biological effects are attributable to the intended epitope and not to contaminants or degradation products.

Peptide Synthesis Quality Control HPLC-MS Reagent Reproducibility

High-Value Application Scenarios for CAS 216862-58-7 Based on Validated Differentiation


Immunogenicity Screening in HLA-A24-Positive Donor Cohorts

This peptide is essential for monitoring EBV-specific CD8+ T cell responses in studies involving HLA-A24-positive donors. Its validated, 100% positive response in IFN-γ release assays [1] makes it a reliable positive control for ELISPOT or intracellular cytokine staining (ICS) assays, enabling the accurate quantification of T cell immunity in vaccine trials, infectious disease research, and immunosenescence studies.

Epitope-Specific T Cell Stimulation for Adoptive Immunotherapy

Given its defined HLA-A*24:02 restriction [2], this peptide can be used to selectively expand or activate EBV-specific T cells from HLA-matched donors for adoptive T cell therapy against EBV-associated malignancies, such as nasopharyngeal carcinoma or post-transplant lymphoproliferative disorders (PTLD).

Standardized Positive Control in Multi-Epitope Peptide Pools (CEF Pools)

This peptide is a defined component of the widely used CEF peptide pool, which serves as a universal positive control for CD8+ T cell function in immune monitoring [3]. Procuring the individual peptide allows researchers to spike or validate custom peptide pools or to troubleshoot assays where the complex CEF pool yields unexpected results.

Quote Request

Request a Quote for 216862-58-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.